Thermodynamic Stability Comparison: 5-Fluoro-2-methylbenzoxazole vs. 5-Fluoro-2-methylbenzothiazole in Condensed Phase
In a direct head-to-head experimental study using rotating-bomb combustion calorimetry, 5-fluoro-2-methylbenzoxazole (FMBO) exhibited a standard molar enthalpy of formation in the liquid phase of –(147.7 ± 2.6) kJ·mol⁻¹, compared to –(140.8 ± 2.8) kJ·mol⁻¹ for the structurally analogous 5-fluoro-2-methylbenzothiazole (FMBT) [1]. This represents a quantified thermodynamic stabilization difference of 6.9 kJ·mol⁻¹ attributable solely to the replacement of the benzoxazole oxygen with sulfur.
| Evidence Dimension | Standard molar enthalpy of formation in liquid phase, ΔfH°m(l) |
|---|---|
| Target Compound Data | –(147.7 ± 2.6) kJ·mol⁻¹ |
| Comparator Or Baseline | 5-Fluoro-2-methylbenzothiazole: –(140.8 ± 2.8) kJ·mol⁻¹ |
| Quantified Difference | 6.9 kJ·mol⁻¹ (more negative, indicating greater thermodynamic stability) |
| Conditions | Rotating-bomb combustion calorimetry, T = 298.15 K, p° = 0.1 MPa, liquid phase |
Why This Matters
This 6.9 kJ·mol⁻¹ difference in formation enthalpy is non-trivial for process calorimetry, reaction energy balance calculations, and computational chemistry workflows where accurate thermochemical inputs are required for predictive modeling.
- [1] Silva, A. L. R.; Gonçalves, J. M.; Ribeiro da Silva, M. D. M. C. Experimental and computational thermochemical study of two fluorobenzazoles: 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole. J. Chem. Thermodyn. 2018, 120, 157-163. View Source
